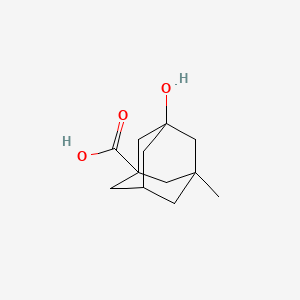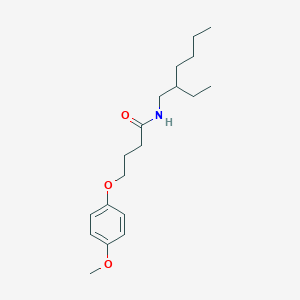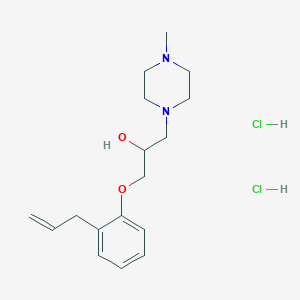
3-hydroxy-5-methyl-1-adamantanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-methyl-1-adamantanecarboxylic acid (HMAC) is a chemical compound that belongs to the class of carboxylic acids. It is a derivative of adamantane and is also known as 3-hydroxy-5-methyladamantane-1-carboxylic acid. HMAC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of HMAC is not fully understood. However, it has been proposed that HMAC exerts its antiviral activity by inhibiting the early stages of viral replication, such as viral attachment and entry into host cells. HMAC may also inhibit viral DNA synthesis and virion assembly. The antibacterial activity of HMAC may be attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis. The anticancer activity of HMAC may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
HMAC has been shown to have several biochemical and physiological effects. It has been found to increase the expression of heat shock proteins (HSPs) in cells, which may play a role in its anticancer activity. HMAC has also been found to increase the production of reactive oxygen species (ROS) in cells, which may contribute to its antiviral and antibacterial activities. In addition, HMAC has been shown to modulate the immune response, including the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMAC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HMAC is also relatively non-toxic and has low cytotoxicity, making it suitable for in vitro and in vivo studies. However, HMAC has some limitations for lab experiments. It is insoluble in water and has limited solubility in organic solvents, which may limit its use in certain experiments. In addition, HMAC has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on HMAC. One area of interest is the development of HMAC-based antiviral and antibacterial agents. Another area of interest is the investigation of HMAC's potential as an anticancer agent. Additionally, the development of new synthetic methods for HMAC and the optimization of its synthesis conditions may lead to improved yields and increased availability for research. Finally, the investigation of HMAC's mechanism of action and its effects on cellular pathways may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of HMAC can be achieved through several methods, including the reaction of adamantane with potassium permanganate, followed by the reaction with sodium hydroxide. Another method involves the reaction of adamantane with bromine, followed by the reaction with sodium hydroxide to yield HMAC. The yield of HMAC can be improved by optimizing reaction conditions, such as temperature, reaction time, and reagent concentration.
Aplicaciones Científicas De Investigación
HMAC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antitumor activities. HMAC has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. It has also been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, HMAC has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Propiedades
IUPAC Name |
3-hydroxy-5-methyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPUDFIBQOQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385740 |
Source


|
| Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5353-62-8 |
Source


|
| Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![butyl [(anilinocarbonyl)oxy]propylcarbamate](/img/structure/B4980165.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)
![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)